5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 123.16 . It is typically found in a solid form .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a solid compound with a molecular weight of 123.16 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have shown notable antimicrobial properties. For instance, some derivatives demonstrated excellent antibacterial activity against E. coli and S. aureus, as well as P. aeruginosa and S. pyogenes, indicating potential applications in addressing multi-drug resistant microbial infections (Kethireddy, Eppakayala, & Maringanti, 2015). Other compounds in this class also exhibited significant activity against a variety of microorganisms (Revanker, Matthews, & Robins, 1975).
Antitumor Activity
Certain 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized with antitumor properties. These compounds were found to be effective against mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines (Matsumoto et al., 1999). Additionally, some novel tetrahydroimidazo[1,2-a]pyrimidine derivatives showed promising anticancer activity against human breast cancer cell line MCF-7 (Rani, Saini, Kumar, & Verma, 2017).
Conformationally Restricted Derivatives
The synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase has been accomplished. These derivatives exhibit improved in vivo metabolic stability, which is significant for the development of more effective therapeutic agents (Dinsmore et al., 2000).
Enantioselective Synthesis
The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using a ruthenium/N-heterocyclic carbene catalyst, which is a significant advancement in the field of synthetic chemistry. This method is capable of producing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines found in numerous bioactive molecules (Schlepphorst, Wiesenfeldt, & Glorius, 2018).
Functionalized Pyrimidines Synthesis
There has been a successful one-pot synthesis of highly functionalized 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidines, which is significant for the development of new compounds with potential pharmacological activities (Vojdani & Mohebat, 2015).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBRPRKZKPDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498292 | |
Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine | |
CAS RN |
67139-22-4 | |
Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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